methyl 2-amino-2-(furan-3-yl)acetate hydrochloride methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2770358-61-5
VCID: VC11573652
InChI: InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
SMILES:
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol

methyl 2-amino-2-(furan-3-yl)acetate hydrochloride

CAS No.: 2770358-61-5

Cat. No.: VC11573652

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-amino-2-(furan-3-yl)acetate hydrochloride - 2770358-61-5

Specification

CAS No. 2770358-61-5
Molecular Formula C7H10ClNO3
Molecular Weight 191.61 g/mol
IUPAC Name methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride
Standard InChI InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
Standard InChI Key LQLJVMCEKQDYKN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=COC=C1)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride features a central α-amino ester group bonded to a furan-3-yl substituent (Figure 1). The furan ring, a five-membered aromatic heterocycle with one oxygen atom, occupies the 3-position relative to the acetate backbone, distinguishing it from isomeric forms such as the furan-2-yl derivative (CAS 869556-76-3) . The hydrochloride salt form stabilizes the amino group via protonation, enhancing solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2770358-61-5
Molecular FormulaC7H10ClNO3\text{C}_7\text{H}_{10}\text{ClNO}_3
Molecular Weight191.61 g/mol
IUPAC NameMethyl 2-amino-2-(furan-3-yl)acetate hydrochloride
Canonical SMILESCOC(=O)C(C1=COC=C1)N.Cl

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride involves multi-step protocols emphasizing protective group strategies and regioselective cyclization. A representative route includes:

  • Heterocyclization: Condensation of tert-butyl acetoacetate with 2,3-dibromoquinizarine in dimethyl sulfoxide (DMSO) at 120–125°C, catalyzed by potassium carbonate . This step forms the furan ring with a 68% yield .

  • Ester Hydrolysis: Treatment with trifluoroacetic acid cleaves the tert-butyl ester, yielding 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid .

  • Amination and Salt Formation: Activation of the carboxylic acid via thionyl chloride generates an acyl chloride intermediate, which reacts with ammonia or amines to form the amino ester. Subsequent HCl treatment produces the hydrochloride salt .

Table 2: Optimization of Synthetic Steps

StepReagents/ConditionsYield
HeterocyclizationK₂CO₃, DMSO, 125°C68%
Ester HydrolysisCF₃COOH, CHCl₃, RT97%
AmidationSOCl₂, benzene, reflux59–76%

Challenges and Innovations

Early methods suffered from low yields (35–42%) due to tar formation during cyclization . Transitioning to tert-butyl acetoacetate and optimizing base concentration mitigated byproduct generation, enhancing purity and scalability . The use of methanesulfonic acid for deprotection instead of HCl improved water solubility of final products, a critical factor for pharmacological applications .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like DMSO, attributable to its ionic hydrochloride form. Stability studies indicate decomposition above 200°C, though exact melting points remain uncharacterized . Spectroscopic data (e.g., 1H^1\text{H}-NMR) reveal distinctive signals:

  • Furan protons: δ 6.3–7.5 ppm (multiplet, 3H).

  • Methyl ester: δ 3.7 ppm (singlet, 3H).

Computational Predictions

Density functional theory (DFT) calculations align with experimental LogP values, confirming the molecule’s amphiphilic nature. The furan ring’s electron-rich environment facilitates π-π stacking with aromatic residues in proteins, a property exploited in drug design .

Biological and Pharmacological Profile

Enzymatic Interactions

While direct studies on this compound are scarce, structural analogs demonstrate inhibition of topoisomerase II and kinase activity . The amino ester moiety may mimic natural substrates, enabling competitive binding at enzymatic active sites .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor agents, particularly anthraquinone-furan hybrids . Its chiral center allows enantioselective synthesis of kinase inhibitors, enhancing target specificity .

Material Science

In polymer chemistry, the furan ring participates in Diels-Alder reactions, enabling crosslinked hydrogel fabrication for drug delivery systems.

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